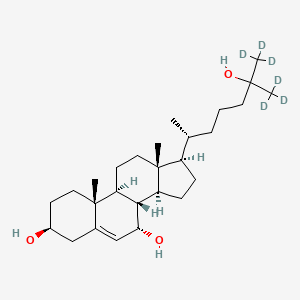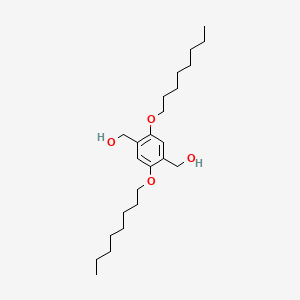
(S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features indole and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivatives, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moieties.
Reduction: Reduction reactions could be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction could produce various reduced derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with indole and piperidine structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide would depend on its specific biological target. Typically, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-2-Amino-N-(1-(indol-3-yl)methyl)piperidin-4-yl)-3-(indol-3-yl)propanamide
- **(S)-2-Amino-N-(1-(5-bromo-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Uniqueness
The uniqueness of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide lies in the presence of the 5-chloro substituent on the indole ring, which may confer distinct biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C25H28ClN5O |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C25H28ClN5O/c26-18-5-6-24-21(12-18)17(14-29-24)15-31-9-7-19(8-10-31)30-25(32)22(27)11-16-13-28-23-4-2-1-3-20(16)23/h1-6,12-14,19,22,28-29H,7-11,15,27H2,(H,30,32)/t22-/m0/s1 |
Clave InChI |
LMAYILTVNBZXSW-QFIPXVFZSA-N |
SMILES isomérico |
C1CN(CCC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)CC4=CNC5=C4C=C(C=C5)Cl |
SMILES canónico |
C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CNC5=C4C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)




![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)

